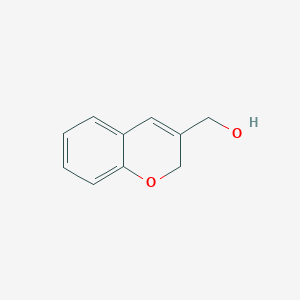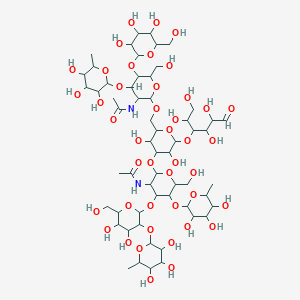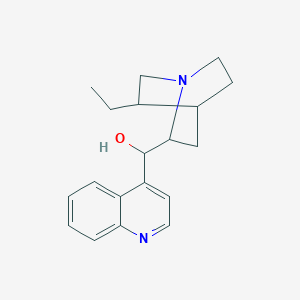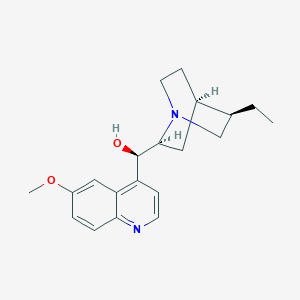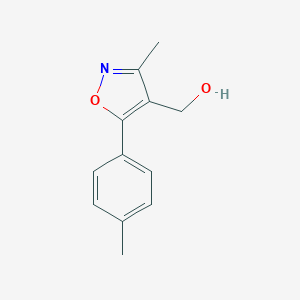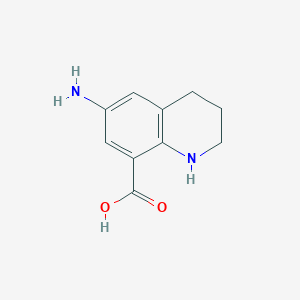
6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, also known as ATQ or Amino-Tetrahydroquinoline, is a heterocyclic compound that has been studied for its potential applications in the field of medicinal chemistry. This molecule has a unique structure that allows it to interact with various biochemical pathways in the body, making it a promising candidate for drug development.
Wirkmechanismus
6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has been found to interact with a variety of biochemical pathways in the body, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. These pathways are involved in cell growth, proliferation, and survival, making them important targets for drug development.
Biochemische Und Physiologische Effekte
6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activity. Additionally, 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has been found to modulate the immune system and may have potential applications in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is its unique structure, which allows it to interact with a variety of biochemical pathways in the body. Additionally, 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has been shown to have low toxicity, making it a promising candidate for drug development. However, one limitation of 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. One area of interest is the development of 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid and to identify potential targets for drug development. Finally, research is needed to improve the solubility and bioavailability of 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid for use in vivo.
Wissenschaftliche Forschungsanwendungen
Recent studies have shown that 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
123296-93-5 |
|---|---|
Produktname |
6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |
Molekularformel |
C10H12N2O2 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h4-5,12H,1-3,11H2,(H,13,14) |
InChI-Schlüssel |
ZKPPAETZFKVEHX-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=CC(=C2)N)C(=O)O)NC1 |
Kanonische SMILES |
C1CC2=C(C(=CC(=C2)N)C(=O)O)NC1 |
Synonyme |
8-Quinolinecarboxylicacid,6-amino-1,2,3,4-tetrahydro-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B45852.png)
![7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B45854.png)
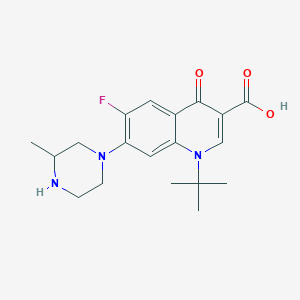
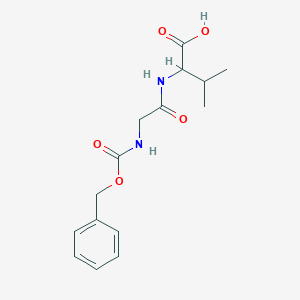
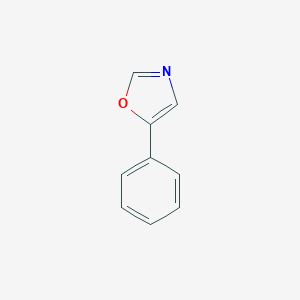
![4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonic acid](/img/structure/B45859.png)
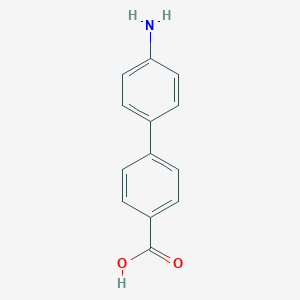
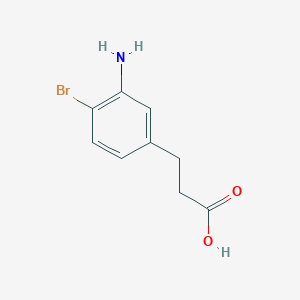
![2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid](/img/structure/B45868.png)
